Cyclohexyl-trimethyl-azanium
Description
Cyclohexyl-trimethyl-azanium (CAS: 24449-19-2) is a quaternary ammonium compound characterized by a cyclohexyl group bonded to a nitrogen atom substituted with three methyl groups. It is commonly encountered as a salt, such as the 4-methylbenzenesulfonate (tosylate) or chloride derivative (CAS: 7143-10-4).
Properties
CAS No. |
3237-34-1 |
|---|---|
Molecular Formula |
C9H20N+ |
Molecular Weight |
142.26 g/mol |
IUPAC Name |
cyclohexyl(trimethyl)azanium |
InChI |
InChI=1S/C9H20N/c1-10(2,3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3/q+1 |
InChI Key |
HCKMSHYCAFVSGW-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)C1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl-trimethyl-azanium can be synthesized through the quaternization of N,N-dimethylcyclohexylamine with methyl iodide. The reaction typically occurs in a solvent such as methanol or dichloromethane at room temperature. The reaction is as follows: [ \text{N,N-dimethylcyclohexylamine} + \text{methyl iodide} \rightarrow \text{this compound iodide} ]
Industrial Production Methods
Industrial production of this compound involves similar quaternization reactions but on a larger scale. The process includes the recovery and purification of the product to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl-trimethyl-azanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the quaternary ammonium group.
Substitution: It can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or other halides can replace the iodide ion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce this compound oxide, while substitution with hydroxide ions can yield this compound hydroxide.
Scientific Research Applications
Cyclohexyl-trimethyl-azanium has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: It can be used in the preparation of biological buffers and reagents.
Industry: It is used in the production of surfactants, disinfectants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexyl-trimethyl-azanium involves its interaction with molecular targets through ionic and hydrophobic interactions. The quaternary ammonium group allows it to interact with negatively charged molecules, while the cyclohexyl group provides hydrophobic interactions. These interactions enable it to act as a catalyst or stabilizing agent in various chemical and biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on structural analogs and functional derivatives identified in the provided evidence.
Structural Analogs and Derivatives
Functional Group Analysis
- Cyclohexyl Group : Present in all listed compounds, this moiety enhances steric shielding and hydrophobicity. In this compound, this may reduce nucleophilic attack on the nitrogen center compared to linear alkyl analogs.
- Azanium vs.
- Counterion Effects: The tosylate salt of this compound offers better thermal stability and solubility in nonpolar media compared to chloride salts, which are more hygroscopic .
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